3,5-Dichloro-2,4-difluorobenzoyl fluoride

Description

The exact mass of the compound 3,5-Dichloro-2,4-difluorobenzoyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dichloro-2,4-difluorobenzoyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2,4-difluorobenzoyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

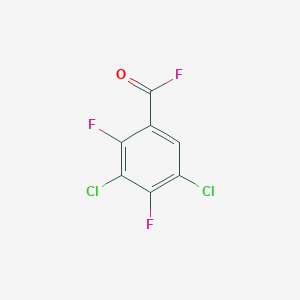

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,4-difluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3O/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNMVYACOKCDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420177 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-70-6 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101513-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101513706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2,4-difluorobenzoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl fluoride, 3,5-dichloro-2,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dichloro-2,4-difluorobenzoyl Fluoride: Synthesis, Applications, and Safety

For Immediate Release

This whitepaper provides an in-depth technical overview of 3,5-Dichloro-2,4-difluorobenzoyl fluoride, a key intermediate in the pharmaceutical and agrochemical industries. Addressed to researchers, scientists, and drug development professionals, this guide details the compound's chemical properties, synthesis protocols, key applications, and essential safety and handling procedures.

Introduction: A Versatile Fluorinated Building Block

3,5-Dichloro-2,4-difluorobenzoyl fluoride, identified by CAS number 101513-70-6 , is a highly reactive acyl fluoride that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts specific reactivity and biological activity to its derivatives. This has led to its significant role in the development of novel pharmaceuticals and agrochemicals. The global market for 3,5-Dichloro-2,4-difluorobenzoyl fluoride is experiencing robust growth, driven by its increasing applications in these sectors.[3][4]

Table 1: Physicochemical Properties of 3,5-Dichloro-2,4-difluorobenzoyl Fluoride

| Property | Value |

| CAS Number | 101513-70-6[1] |

| Molecular Formula | C₇HCl₂F₃O[1][5] |

| Molecular Weight | 226.99 g/mol [6] |

| Appearance | Colorless Liquid[7] |

| Boiling Point | 214 °C at 101.3 kPa[7] |

| Melting Point | -14 °C[7] |

| Density | 1.64 g/cm³[7] |

Synthesis and Mechanistic Insights

The synthesis of 3,5-Dichloro-2,4-difluorobenzoyl fluoride typically originates from multi-substituted benzene derivatives. One common pathway involves the chlorination of 2,4-difluoronitrobenzene to yield 3,5-dichloro-2,4-difluoronitrobenzene.[8] This intermediate then undergoes reduction to form 3,5-dichloro-2,4-difluoroaniline, a key precursor.[8][9] Subsequent diazotization and fluorination reactions can then be employed to introduce the benzoyl fluoride moiety. The choice of reagents and reaction conditions is critical to control selectivity and maximize yield, avoiding the formation of unwanted isomers.

A related and important precursor, 2,4-Difluoro-3,5-dichlorobenzoic acid, can be synthesized from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, selective reduction, diazotization, and chlorination.[10]

Diagram 1: Synthetic Pathway Overview

A simplified schematic of a common synthetic route.

Core Applications in Research and Development

The primary application of 3,5-Dichloro-2,4-difluorobenzoyl fluoride lies in its utility as a versatile intermediate. The high reactivity of the acyl fluoride group allows for facile nucleophilic substitution, enabling the introduction of the 3,5-dichloro-2,4-difluorobenzoyl moiety into a wide range of molecular scaffolds.

Agrochemicals: A Cornerstone for Insecticide Synthesis

A prominent application of this compound is in the production of the insecticide teflubenzuron.[9] Teflubenzuron is a potent insect growth regulator that functions by inhibiting chitin biosynthesis, a critical process for the development of the insect exoskeleton.[9] The 3,5-dichloro-2,4-difluoroaniline moiety, derived from the title compound, is a crucial component for the biological efficacy of teflubenzuron.[9]

Pharmaceuticals: A Building Block for Novel Therapeutics

In the pharmaceutical sector, the unique electronic properties conferred by the halogen substituents make 3,5-Dichloro-2,4-difluorobenzoyl fluoride an attractive starting material for the synthesis of new drug candidates. It is particularly valuable in the development of quinolone-3-carboxylic acid derivatives, which are known for their antibacterial properties.[10] The demand for high-purity grades (e.g., 99%) is particularly strong in pharmaceutical research and manufacturing to ensure the efficacy and safety of the final active pharmaceutical ingredients (APIs).[3]

Experimental Protocol: A Representative Reaction

The following is a generalized protocol for a reaction involving an acyl fluoride, illustrating the typical handling and reaction conditions. This is not a direct synthesis of a specific derivative but serves as a foundational methodology.

Protocol: Acylation of an Amine with 3,5-Dichloro-2,4-difluorobenzoyl Fluoride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine substrate in a suitable anhydrous aprotic solvent (e.g., dioxane).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reagent Addition: Dissolve 3,5-Dichloro-2,4-difluorobenzoyl fluoride in the same anhydrous solvent and add it to the dropping funnel.

-

Reaction: Cool the reaction flask to 0-5 °C using an ice bath. Add the solution of 3,5-Dichloro-2,4-difluorobenzoyl fluoride dropwise to the stirred amine solution over a period of 30-60 minutes.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diagram 2: Experimental Workflow for Acylation

A generalized workflow for the acylation of an amine.

Safety, Handling, and Storage

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood.[7][11] It is classified as acutely toxic if inhaled and harmful if swallowed.[7][11] It also causes severe skin burns and eye damage and may cause an allergic skin reaction.[7][11][12]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[7] |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[7] |

| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage[7] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[7] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]

-

Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing.[7]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[7]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Avoid breathing mist, gas, or vapors.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Keep away from moisture.[12]

Conclusion

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its unique structure and reactivity provide a powerful tool for medicinal and process chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

-

3,5-dichloro-2,4-difluorobenzoyl fluoride - ECHA CHEM. [Link]

-

Synthesis of 3,5-dichloro-2,4,6-trifluorobenzyl alcohol - PrepChem.com. [Link]

-

3,5-dichloro-2,4-difluorobenzoyl fluoride - PubChemLite. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P

-

3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Market's Strategic Roadmap: Insights for 2025-2033. [Link]

-

(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. [Link]

-

Future-Forward Strategies for 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Industry. [Link]

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. 3,5-DICHLORO-2,4-DIFLUORO-BENZOYL FLUORIDE | 101513-70-6 [m.chemicalbook.com]

- 3. marketreportanalytics.com [marketreportanalytics.com]

- 4. datainsightsmarket.com [datainsightsmarket.com]

- 5. PubChemLite - 3,5-dichloro-2,4-difluorobenzoyl fluoride (C7HCl2F3O) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Physicochemical Properties and Applications of 3,5-Dichloro-2,4-difluorobenzoyl Fluoride

Executive Summary: This document provides a comprehensive technical overview of 3,5-Dichloro-2,4-difluorobenzoyl fluoride (CAS No: 101513-70-6), a specialized chemical intermediate of significant interest to researchers and professionals in drug development and agrochemical synthesis. The guide details its core physical and chemical properties, safety and handling protocols, and its critical role as a fluorinated building block. The unique substitution pattern of chlorine and fluorine atoms on the benzoyl fluoride scaffold imparts desirable characteristics such as enhanced lipophilicity, metabolic stability, and specific binding affinities to target molecules, making it an invaluable component in the synthesis of advanced Active Pharmaceutical Ingredients (APIs) and next-generation pesticides.

Chemical Identity and Structure

Nomenclature and Identifiers

-

Systematic IUPAC Name: 3,5-dichloro-2,4-difluorobenzoyl fluoride[1]

-

CAS Number: 101513-70-6[1]

-

EC Number: 401-800-6[1]

-

Molecular Weight: 227.93 g/mol [2]

Molecular Structure Analysis

The structure of 3,5-Dichloro-2,4-difluorobenzoyl fluoride is characterized by a benzene ring substituted with two chlorine atoms, two fluorine atoms, and an acyl fluoride group.

Structural Formula:

The strategic placement of these halogen atoms profoundly influences the molecule's reactivity and physical properties. The electron-withdrawing nature of the fluorine and chlorine atoms activates the acyl fluoride group, making it a highly efficient acylating agent. This reactivity is central to its function as an intermediate. Furthermore, the combination of halogens is known to enhance the metabolic stability and lipophilicity of derivative compounds, a crucial consideration in the design of bioactive molecules like pharmaceuticals and agrochemicals[3].

Core Physical and Chemical Properties

The physical properties of 3,5-Dichloro-2,4-difluorobenzoyl fluoride dictate its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| Physical State | Liquid | [4] |

| Color | Colourless | [4] |

| Melting Point | -14 °C | [4] |

| Boiling Point | 214 °C (at 101.3 kPa) | [4] |

| Density | 1.64 g/cm³ (at 20°C) | [4] |

| Flash Point | > 200 °C | [4] |

| Auto-ignition Temp. | 620 °C (at 1014 mBar) | [4] |

| Vapor Pressure | 10 Pa at 20 °C; 120 Pa at 50 °C | [4] |

| Solubility | Reported to be miscible with fat in all proportions, indicating high lipophilicity. | [4] |

The high boiling point and flash point are advantageous for industrial applications, as they allow for a broader range of reaction temperatures with a reduced risk of fire. Its liquid state at room temperature simplifies handling and transfer processes compared to solid reagents.

Spectroscopic Profile

For a compound of this nature, a full spectroscopic workup is essential for identity confirmation and purity assessment. While specific spectra are typically provided by the supplier, the expected characteristics based on its structure are as follows:

-

¹⁹F NMR: Three distinct signals would be anticipated, corresponding to the acyl fluoride and the two non-equivalent aromatic fluorine atoms. The coupling patterns would provide definitive structural information.

-

¹³C NMR: Seven signals for the aromatic carbons and the carbonyl carbon would be expected, with their chemical shifts influenced by the attached halogens.

-

¹H NMR: A single signal for the lone aromatic proton.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl fluoride would be prominent, typically appearing at a high wavenumber (>1800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Reactivity, Safety, and Handling

Chemical Reactivity

The primary site of reactivity is the acyl fluoride group (-COF). This group is an excellent leaving group, making the compound a potent acylating agent. It readily reacts with nucleophiles such as alcohols, amines, and water. The reaction with water can be vigorous and may liberate toxic hydrogen fluoride gas, necessitating strict anhydrous handling conditions[5].

Safety and Toxicology

This compound is classified as hazardous and requires careful handling.

-

GHS Classification: Harmonised classification indicates it is Acute Toxicity 3 (Inhalation)[1].

-

Hazard Statements: H331 - Toxic if inhaled[1].

-

Acute Oral Toxicity: LD50 (oral) is 269 mg/kg body weight[4].

Recommended Handling and Storage Protocol

A rigorous safety protocol is non-negotiable when working with this substance.

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle 3,5-Dichloro-2,4-difluorobenzoyl fluoride inside a certified chemical fume hood with adequate ventilation to avoid inhalation of vapors[4].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield[4].

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) and fire/flame-resistant laboratory clothing. Inspect gloves before use[4].

-

Respiratory Protection: If exposure limits are at risk of being exceeded, a full-face respirator with an appropriate cartridge is necessary[4].

-

-

Handling Procedures:

-

Storage Conditions:

Applications in Research and Development

The unique structural features of 3,5-Dichloro-2,4-difluorobenzoyl fluoride make it a strategic building block in multiple high-value sectors. The global market for this compound is expanding, driven by increasing demand in the pharmaceutical and agrochemical industries[6][7].

Caption: Synthetic workflow of 3,5-Dichloro-2,4-difluorobenzoyl fluoride.

Pharmaceutical Chemistry

This compound serves as a critical intermediate for synthesizing APIs[6]. The presence of fluorine and chlorine atoms can fine-tune a drug candidate's properties by:

-

Increasing Lipophilicity: Facilitating passage through biological membranes.

-

Blocking Metabolic Sites: Preventing rapid degradation of the drug by metabolic enzymes, thereby increasing its half-life.

-

Enhancing Binding Affinity: The halogens can form specific interactions with target proteins, improving the drug's potency[3].

Agrochemical Development

In the agrochemical sector, it is used to produce a new generation of more effective and targeted pesticides and herbicides[3]. These advanced formulations aim for improved efficacy with a reduced environmental footprint, a key trend in sustainable agriculture[3].

Other Industrial Applications

Emerging applications are also found in materials science and as a component in the formulation of high-performance surfactants used in specialized cleaning agents[3][6].

Conclusion

3,5-Dichloro-2,4-difluorobenzoyl fluoride is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material industries. Its well-defined physical properties, coupled with its potent reactivity as an acylating agent, provide a reliable platform for constructing complex molecules. A thorough understanding of its characteristics and a strict adherence to safety protocols are paramount for harnessing its full potential in research and development.

References

-

ECHA CHEM. (n.d.). 3,5-dichloro-2,4-difluorobenzoyl fluoride. Retrieved from [Link]

-

Prudour Pvt. Ltd. (2026, February 1). Future-Forward Strategies for 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Industry. Retrieved from [Link]

-

Prudour Pvt. Ltd. (2026, February 21). 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Market's Strategic Roadmap: Insights for 2025-2033. Retrieved from [Link]

-

Prudour Pvt. Ltd. (2026, January 12). 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Market Demand Dynamics: Insights 2025-2033. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-dichloro-2,4-difluorobenzoyl fluoride. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. (n.d.). EP0270970B1 - Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene.

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. PubChemLite - 3,5-dichloro-2,4-difluorobenzoyl fluoride (C7HCl2F3O) [pubchemlite.lcsb.uni.lu]

- 3. marketreportanalytics.com [marketreportanalytics.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. datainsightsmarket.com [datainsightsmarket.com]

- 7. marketreportanalytics.com [marketreportanalytics.com]

3,5-Dichloro-2,4-difluorobenzoyl Fluoride: A Strategic Intermediate in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In the landscape of modern pharmaceutical chemistry and agrochemical development, 3,5-Dichloro-2,4-difluorobenzoyl fluoride (CAS: 101513-70-6) stands as a highly specialized, polyhalogenated building block [1]. As a Senior Application Scientist, I frequently encounter this compound in the synthesis of advanced fluoroquinolone antibiotics and targeted agrochemical agents.

Unlike standard acyl chlorides, the acyl fluoride moiety combined with a highly specific halogen substitution pattern (3,5-dichloro and 2,4-difluoro) provides a unique reactivity profile. The electron-withdrawing nature of the carbonyl group activates the ortho (2-) and para (4-) positions for sequential Nucleophilic Aromatic Substitution ( SNAr ), while the meta (3-, 5-) chlorines provide lipophilicity and structural rigidity [1]. This whitepaper deconstructs the physicochemical properties, synthetic methodologies, and mechanistic logic behind utilizing this compound in complex drug development workflows.

Physicochemical Profiling & Molecular Architecture

To design robust synthetic routes, one must first understand the physical and electronic parameters of the starting material. The polyhalogenated nature of this compound makes it highly electrophilic but structurally stable under anhydrous conditions.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride |

| CAS Number | 101513-70-6 |

| EC Number | 401-800-6 |

| Molecular Formula | C 7 HCl 2 F 3 O |

| Monoisotopic Mass | 227.93565 Da |

| Boiling Point | ~214 °C (at 101.3 kPa) |

| SMILES String | C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)F |

Data aggregated from ECHA CHEM and PubChemLite databases [2][3].

Synthesis Methodology: The Halex Reaction

The industrial and laboratory-scale synthesis of 3,5-dichloro-2,4-difluorobenzoyl fluoride relies on a Halogen Exchange (Halex) reaction . The precursor is typically 2,3,4,5-tetrachlorobenzoyl chloride.

Mechanistic Rationale

Why use a Halex reaction instead of direct fluorination? Direct electrophilic fluorination of aromatic rings is notoriously unselective and hazardous. Instead, starting with a perchlorinated precursor and reacting it with Potassium Fluoride (KF) allows for regioselective substitution. The acyl group strongly withdraws electron density from the ortho (2-) and para (4-) positions, lowering the activation energy for SNAr by the fluoride ion. The meta (3-, 5-) chlorines remain untouched because they lack this resonance activation [1]. Concurrently, the acyl chloride is converted to an acyl fluoride.

Step-by-Step Protocol: Halex Fluorination

-

Reagent Preparation: Dry Potassium Fluoride (KF) rigorously. Moisture will hydrolyze the acyl halide to the corresponding unreactive benzoic acid.

-

Solvent Selection: Suspend 2,3,4,5-tetrachlorobenzoyl chloride and KF (typically 1.1 to 1.5 molar equivalents per chlorine to be exchanged) in Sulfolane (tetramethylene sulfone).

-

Causality: Sulfolane is a highly polar aprotic solvent. It strongly solvates the potassium cation ( K+ ), leaving the fluoride anion ( F− ) "naked" and highly nucleophilic.

-

-

Thermal Activation: Heat the reaction mixture to 180–230 °C under a nitrogen atmosphere for 4 to 8 hours.

-

Causality: The SNAr of chlorinated aromatics requires significant thermal energy to overcome the transition state barrier.

-

-

Isolation: Distill the product directly from the reaction mixture under reduced pressure. The resulting 3,5-dichloro-2,4-difluorobenzoyl fluoride has a lower boiling point than the starting material, allowing for continuous removal and driving the reaction forward via Le Chatelier's principle.

Figure 1: Halex synthesis workflow of 3,5-Dichloro-2,4-difluorobenzoyl fluoride.

Application in Drug Development: Fluoroquinolone Synthesis

The primary value of 3,5-dichloro-2,4-difluorobenzoyl fluoride lies in its role as a precursor for 1,8-bridged 4-quinolone-3-carboxylic acids (advanced fluoroquinolone antibiotics) [4].

The Advantage of the Acyl Fluoride

In standard peptide or drug synthesis, acyl chlorides are the go-to activated esters. However, in this specific workflow, the acyl fluoride is superior. Acyl fluorides are significantly more stable to ambient moisture than acyl chlorides, reducing premature hydrolysis. Yet, they remain highly reactive toward specific carbon nucleophiles (like magnesium enolates) due to the strong C-F bond polarization.

Step-by-Step Protocol: Quinolone Core Assembly

-

Acylation of Malonate: React 3,5-dichloro-2,4-difluorobenzoyl fluoride with diethyl malonate in the presence of magnesium ethoxide. This yields an acyl malonate intermediate.

-

Partial Decarboxylation: Treat the intermediate with catalytic acid in aqueous media to remove one ester group, yielding a β -keto ester.

-

Enamine Formation: React the β -keto ester with triethyl orthoformate, followed by the addition of a primary amine (e.g., cyclopropylamine). The amine attacks the highly electrophilic ethoxymethylene carbon.

-

Intramolecular Cyclization ( SNAr ): Introduce a mild base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent (DMF). The secondary amine nitrogen acts as a nucleophile, attacking the ortho (2-position) fluorine atom on the aromatic ring. Fluoride is an excellent leaving group in SNAr reactions, resulting in the closure of the 4-quinolone ring [4].

Figure 2: Mechanistic pathway from the benzoyl fluoride to the fluoroquinolone core.

Once the core is formed, the remaining 4-fluoro position (originally the para position of the starting material) is perfectly primed for a final SNAr reaction with a piperazine derivative, completing the antibiotic molecule.

Analytical Validation & Safety Protocols

Validation: To ensure the integrity of the synthesized 3,5-dichloro-2,4-difluorobenzoyl fluoride, perform 19F NMR spectroscopy. You should observe distinct signals for the acyl fluoride (typically around +20 to +30 ppm relative to CFCl 3 ) and the aromatic fluorines (typically between -100 and -120 ppm). The absence of a broad -OH peak in 1H NMR confirms the absence of hydrolyzed benzoic acid.

Safety: This compound is a severe lachrymator and causes chemical burns. The acyl fluoride slowly releases Hydrogen Fluoride (HF) upon contact with moisture or mucosal membranes. All manipulations must occur in a rigorously dry environment within a fume hood, utilizing appropriate PPE (neoprene gloves, face shield).

References

- European Patent Office. "EP0164619A1 - 2,4,5-Trihalo or 2,3,4,5-tetrahalo benzene derivatives and process for producing them." Google Patents.

-

European Chemicals Agency (ECHA). "3,5-dichloro-2,4-difluorobenzoyl fluoride - ECHA CHEM." URL:[Link]

-

PubChem. "3,5-dichloro-2,4-difluorobenzoyl fluoride." PubChemLite. URL:[Link]

- Google Patents. "US5237060A - Process of preparing enantiomerically pure 1,8-bridged 4-quinolone-3-carboxylic acids.

3,5-Dichloro-2,4-difluorobenzoyl fluoride molecular weight

An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluorobenzoyl fluoride: Properties, Synthesis, and Applications

Abstract

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms, makes it a valuable building block for synthesizing complex molecules with enhanced biological activity and metabolic stability. This guide provides a comprehensive technical overview of its core chemical properties, with a primary focus on its molecular weight, alongside a detailed exploration of its synthesis, applications in drug and pesticide development, and essential safety and handling protocols. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into leveraging this versatile chemical intermediate.

Core Chemical Identity and Physicochemical Properties

The precise molecular weight of a compound is fundamental to all stoichiometric calculations in synthesis, analytical characterization, and formulation. The molecular identity of 3,5-dichloro-2,4-difluorobenzoyl fluoride is defined by its constituent atoms, as detailed in its molecular formula.

Molecular Formula: C₇HCl₂F₃O[1][2]

From this formula, the molecular weight is calculated by summing the atomic weights of each atom:

-

7 Carbon atoms: 7 × 12.011 u

-

1 Hydrogen atom: 1 × 1.008 u

-

2 Chlorine atoms: 2 × 35.453 u

-

3 Fluorine atoms: 3 × 18.998 u

-

1 Oxygen atom: 1 × 15.999 u

This calculation yields a molecular weight of approximately 228.99 g/mol . The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, is 227.93565 Da.[2]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | ~228.99 g/mol | [2] |

| CAS Number | 101513-70-6 | [1] |

| Appearance | Colorless Liquid | [3] |

| Density | 1.64 g/cm³ (at 20°C) | [3] |

| Melting Point | -14 °C | [3] |

| Boiling Point | 214 °C (at 101.3 kPa) | [3] |

Synthesis and Mechanistic Rationale

The synthesis of 3,5-dichloro-2,4-difluorobenzoyl fluoride is not commonly detailed as a final product but can be logically deduced from established synthetic routes for related tetra-substituted benzene derivatives. A plausible pathway involves the halogenation of a suitable precursor, followed by the conversion of a carboxylic acid group to a benzoyl fluoride. A key intermediate in this process is 3,5-dichloro-2,4-difluorobenzoic acid.

The synthesis of this benzoic acid intermediate often begins with a less substituted precursor, such as 2,4-difluoro-3-chlorobenzoic acid.[4] The synthetic strategy involves a sequence of nitration, reduction of the nitro group to an amine, diazotization, and finally, a Sandmeyer-type reaction for chlorination.[4] This multi-step process allows for precise control over the substitution pattern on the aromatic ring.

The final and critical step is the conversion of the carboxylic acid to the acyl fluoride. This transformation is crucial as acyl fluorides can exhibit unique reactivity compared to their more common acyl chloride counterparts, sometimes offering better selectivity and milder reaction conditions.

Experimental Protocol: Conversion of Carboxylic Acid to Acyl Fluoride

This protocol describes a general and robust method for converting a substituted benzoic acid to a benzoyl fluoride using a fluorinating agent like cyanuric fluoride or Deoxo-Fluor®.

Objective: To convert 3,5-dichloro-2,4-difluorobenzoic acid to 3,5-dichloro-2,4-difluorobenzoyl fluoride.

Materials:

-

3,5-dichloro-2,4-difluorobenzoic acid

-

Cyanuric fluoride or similar fluorinating agent

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

Pyridine (as catalyst)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen.

-

Reagent Preparation: Dissolve 1.0 equivalent of 3,5-dichloro-2,4-difluorobenzoic acid in the anhydrous solvent. In a separate, dry vessel, prepare a solution of the fluorinating agent (e.g., 0.4 equivalents of cyanuric fluoride).

-

Reaction Execution: Add a catalytic amount of pyridine to the carboxylic acid solution. Slowly add the fluorinating agent solution via the dropping funnel to the stirred carboxylic acid solution at room temperature.

-

Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy. Upon completion, the reaction mixture is typically filtered to remove any solid byproducts.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product, 3,5-dichloro-2,4-difluorobenzoyl fluoride, can then be purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Caption: Plausible synthetic pathway from a precursor to the final product.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine into bioactive molecules is a widely adopted strategy in medicinal chemistry and agrochemical design.[5] Fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which is critical for permeability across biological membranes.[6] 3,5-dichloro-2,4-difluorobenzoyl fluoride serves as a key "fluorinated building block" for introducing these desirable properties.

In Pharmaceutical Chemistry: This compound is a vital intermediate for synthesizing a range of Active Pharmaceutical Ingredients (APIs).[6][7] Its structural motifs are found in novel drug candidates being investigated for therapeutic areas such as oncology, antivirals, and central nervous system (CNS) disorders.[6] The presence of multiple halogen atoms allows for fine-tuning of the electronic and steric properties of the final drug molecule, optimizing its interaction with biological targets.

In Agrochemicals: In the agrochemical sector, this chemical is instrumental in producing advanced pesticides and herbicides.[7][8] A prominent application is in the synthesis pathway of the insecticide teflubenzuron.[9][10] The process involves the reduction of a related nitrobenzene to 3,5-dichloro-2,4-difluoroaniline, which is then reacted with 2,6-difluorobenzoyl isocyanate.[9] Teflubenzuron functions as an insect growth regulator by inhibiting chitin biosynthesis, a process essential for the insect exoskeleton, making it highly effective against larval stages of various pests.[10]

Application Workflow Diagram

Caption: Role as a building block in synthesizing complex bioactive molecules.

Safety, Handling, and Toxicology

Due to its reactive nature as an acyl fluoride and its halogenated structure, 3,5-dichloro-2,4-difluorobenzoyl fluoride requires careful handling to minimize exposure and ensure laboratory safety.

| Hazard Class | GHS Classification |

| Acute Toxicity | Harmful if swallowed (Oral LD50: 269 mg/kg bw)[3] |

| Skin Corrosion | Causes severe skin burns and eye damage[11] |

| Eye Damage | Causes serious eye damage[11] |

Protocol for Safe Handling and Storage

1. Engineering Controls:

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[3]

-

Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat or impervious clothing.[3]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[3]

3. Handling Procedures:

-

Prevent the formation of mists or vapors.

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke in the laboratory.[3]

4. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store in a locked cabinet or a restricted-access area.[11]

5. First-Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[3]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for several minutes. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical help.[3]

Conclusion

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a specialty chemical of high strategic value. Its molecular weight of approximately 228.99 g/mol and its distinct physicochemical properties, derived from its complex halogenation pattern, establish it as a potent building block in modern synthetic chemistry. Its application in creating next-generation pharmaceuticals and agrochemicals underscores the critical role of fluorinated intermediates in developing molecules with superior performance and safety profiles. Adherence to stringent safety protocols is paramount when handling this reactive compound, ensuring that its benefits can be harnessed responsibly in research and development.

References

-

ECHA CHEM. (n.d.). 3,5-dichloro-2,4-difluorobenzoyl fluoride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dichloro-2,4,6-trifluorobenzyl alcohol. Retrieved from [Link]

- Future-Forward Strategies for 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Industry. (2026, February 1). Market Research Report.

- 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Market's Strategic Roadmap: Insights for 2025-2033. (2026, February 21). Market Research Report.

- 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Market Demand Dynamics: Insights 2025-2033. (2026, January 12). Market Research Report.

-

PubChemLite. (n.d.). 3,5-dichloro-2,4-difluorobenzoyl fluoride. Retrieved from [Link]

-

An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015, May 8). ResearchGate. Retrieved from [Link]

-

An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025, August 7). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2,4-difluorobenzenamine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. PubChemLite - 3,5-dichloro-2,4-difluorobenzoyl fluoride (C7HCl2F3O) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. marketreportanalytics.com [marketreportanalytics.com]

- 7. datainsightsmarket.com [datainsightsmarket.com]

- 8. marketreportanalytics.com [marketreportanalytics.com]

- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

Navigating the Synthesis and Safety of 3,5-Dichloro-2,4-difluorobenzoyl Fluoride: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical design. Among the vast arsenal of fluorinated building blocks, 3,5-Dichloro-2,4-difluorobenzoyl fluoride stands out as a highly reactive and versatile intermediate. Its unique substitution pattern offers a gateway to complex molecular architectures, making a thorough understanding of its properties, handling, and reactivity paramount for any researcher in the field. This guide provides an in-depth technical overview, grounded in established safety protocols and synthetic applications, to empower scientists in leveraging this potent reagent while ensuring the highest standards of laboratory safety.

Core Chemical and Physical Characteristics

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a colorless liquid with a molecular formula of C₇HCl₂F₃O.[1] A comprehensive understanding of its physical properties is the first step in its safe and effective utilization.

| Property | Value | Source |

| Molecular Weight | 228.98 g/mol | |

| CAS Number | 101513-70-6 | [1] |

| EC Number | 401-800-6 | |

| Physical State | Liquid | [1] |

| Melting Point | -14 °C | [1] |

| Boiling Point | 214 °C at 101.3 kPa | [1] |

| Density | 1.64 g/cm³ | [1] |

| Vapor Pressure | 10 Pa at 20 °C; 120 Pa at 50 °C; 170 Pa at 55 °C | [1] |

| Auto-ignition Temperature | 620 °C at 1014 mBar | [1] |

Hazard Identification and GHS Classification: A Critical Overview

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A detailed understanding of its hazard profile is non-negotiable for any personnel handling this substance.

GHS Pictograms:

Signal Word: Danger[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H331: Toxic if inhaled.[2]

-

H412: Harmful to aquatic life with long lasting effects.[2]

The primary hazards associated with 3,5-Dichloro-2,4-difluorobenzoyl fluoride stem from its acute toxicity upon oral and inhalation exposure, and its corrosive nature towards skin and eyes.[2] The potential for skin sensitization necessitates careful handling to avoid repeated contact.[2]

The Chemistry of a Reactive Intermediate: Synthesis and Applications

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its market growth is significantly driven by its application in these sectors.[3][5]

The primary application of this compound lies in its use as a building block in pharmaceutical and agrochemical research and development.[3][4] The presence of both chlorine and fluorine atoms on the benzene ring provides multiple sites for further functionalization, allowing for the creation of diverse molecular libraries for screening and optimization.

Safe Handling and Storage: A Protocol-Driven Approach

Given the significant hazards associated with 3,5-Dichloro-2,4-difluorobenzoyl fluoride, a strict and detailed handling protocol is mandatory.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the correct and consistent use of appropriate PPE.

Caption: Required Personal Protective Equipment for handling 3,5-Dichloro-2,4-difluorobenzoyl fluoride.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Fume Hood: All handling of 3,5-Dichloro-2,4-difluorobenzoyl fluoride must be conducted in a well-ventilated chemical fume hood.[2]

-

Ventilation: The laboratory should have an adequate ventilation system to ensure that airborne concentrations are kept to a minimum.[2]

-

Emergency Eyewash and Shower: Easily accessible and fully functional emergency eyewash stations and safety showers are critical.

Handling and Storage Procedures

Handling:

-

Avoid Contact: Prevent all contact with skin and eyes.[2]

-

Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

-

Use in a Well-Ventilated Area: Work exclusively in a chemical fume hood.[2]

-

Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage:

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Security: Store in a locked-up area.[2]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Caption: Emergency response workflow for exposure and spills.

Toxicological Information: Understanding the Health Effects

The toxicological profile of 3,5-Dichloro-2,4-difluorobenzoyl fluoride indicates significant health risks.

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Causes severe skin burns.[2]

-

Eye Damage/Irritation: Causes serious eye damage.[2]

-

Sensitization: May cause an allergic skin reaction.[2]

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity, and STOT: No data available to make a classification.[2]

Conclusion: A Call for Vigilance and Preparedness

3,5-Dichloro-2,4-difluorobenzoyl fluoride is an undeniably valuable tool in the arsenal of the modern medicinal and agricultural chemist. Its utility in the synthesis of novel compounds is well-established. However, its potent reactivity is matched by its significant hazardous properties. A comprehensive understanding of and unwavering adherence to the safety protocols outlined in this guide are not merely best practices; they are essential for the protection of researchers and the environment. By approaching this powerful reagent with the respect and caution it demands, the scientific community can continue to unlock its synthetic potential while upholding the highest standards of safety and responsibility.

References

-

Future-Forward Strategies for 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Industry. [Link]

-

3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Market's Strategic Roadmap: Insights for 2025-2033. [Link]

-

3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Market Demand Dynamics: Insights 2025-2033. [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P

-

3,5-dichloro-2,4-difluorobenzoyl fluoride - ECHA. [Link]

-

3,5-dichloro-2,4-difluorobenzoyl fluoride - PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 3. datainsightsmarket.com [datainsightsmarket.com]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. marketreportanalytics.com [marketreportanalytics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Safe Handling of 3,5-Dichloro-2,4-difluorobenzoyl Fluoride for Research and Development Professionals

Section 1: Executive Summary & Hazard Overview

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a highly reactive acyl fluoride, a class of compounds increasingly utilized in organic synthesis for their unique balance of reactivity and stability compared to other acyl halides.[1][2] While valuable, its handling demands a comprehensive understanding of its significant hazards. This guide provides an in-depth framework for researchers and drug development professionals to manage the risks associated with this compound. The primary hazards stem from its acute toxicity upon inhalation, its severe corrosivity to skin and eyes, and its potential to cause allergic skin reactions.[3] The corrosivity is particularly dangerous as, like other acyl fluorides, it can release hydrogen fluoride (HF) upon contact with moisture, a substance that causes severe, deep-tissue burns requiring specialized first aid treatment.[4] Adherence to the protocols outlined in this document is critical for ensuring laboratory safety and experimental integrity.

Section 2: Physicochemical Properties and Reactivity Profile

3,5-Dichloro-2,4-difluorobenzoyl fluoride belongs to the benzoyl fluoride family of compounds. Acyl fluorides are generally more stable towards hydrolysis than their acyl chloride counterparts due to the strong carbon-fluorine bond, making them easier to handle in some respects.[1][2] However, this stability is relative, and they remain highly reactive electrophiles susceptible to nucleophilic acyl substitution.

The primary reactivity concern is hydrolysis. Contact with water, including atmospheric moisture, will lead to the formation of 3,5-dichloro-2,4-difluorobenzoic acid and highly corrosive hydrogen fluoride. This reaction is the root cause of the severe skin and eye damage associated with the compound.[4] Furthermore, as reactive intermediates, acyl fluorides can participate in vigorous or exothermic reactions with a variety of nucleophiles.[5][6] Understanding this reactivity profile is fundamental to its safe handling; every procedural choice must be made to rigorously exclude moisture and anticipate potential reaction energetic.

Section 3: Comprehensive Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the dangers associated with 3,5-dichloro-2,4-difluorobenzoyl fluoride.[3] These classifications mandate the stringent engineering controls, personal protective equipment, and emergency procedures detailed in the subsequent sections.

| Hazard Class | GHS Category | Hazard Statement | Explanation & Causality |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Vapors or aerosols can cause severe damage to the respiratory tract. The corrosive nature of the compound and its hydrolysis product (HF) can lead to chemical burns in the lungs.[3][4] |

| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage | This is the most immediate and severe risk. Contact with skin leads to rapid hydrolysis, forming hydrogen fluoride which can penetrate deeply, causing painful burns and potential systemic toxicity.[3][4] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Splashes can cause irreversible eye damage due to the compound's extreme corrosivity.[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Repeated exposure may lead to the development of an allergic response, resulting in dermatitis.[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can cause severe burns to the mouth, throat, and stomach.[3] |

| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | Release into the environment must be avoided as the compound poses a long-term risk to aquatic ecosystems.[3] |

Hazard Communication Diagram

The following diagram illustrates the standard GHS pictograms for this substance, which must be clearly displayed on all containers and in the work area.

Caption: GHS Pictograms for 3,5-dichloro-2,4-difluorobenzoyl fluoride.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment, is essential.

Hierarchy of Controls

The most effective safety strategies involve removing or minimizing the hazard at its source. PPE is the last line of defense.

Caption: Hierarchy of controls for managing chemical hazards.

1. Engineering Controls:

-

Fume Hood: All handling, weighing, and reactions involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[4]

-

Glovebox: For procedures requiring a scrupulously inert atmosphere or enhanced containment, use of a glovebox is recommended.

-

Safety Showers and Eyewash Stations: These must be readily accessible, within a 10-second travel distance, and tested regularly.[7][8][9]

2. Personal Protective Equipment (PPE): The selection of PPE is critical to prevent contact with this corrosive material.[10][11]

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical splash goggles AND a full-face shield.[12] | Goggles provide a seal around the eyes. A face shield is mandatory to protect the rest of the face from splashes during transfers or potential reactions.[7][12] |

| Hand | Double-gloving is recommended. Outer glove: Neoprene or Butyl rubber. Inner glove: Nitrile.[12] | Acyl fluorides can be aggressive. Check glove manufacturer's compatibility data. Neoprene offers good resistance to corrosive chemicals.[12] Regularly inspect gloves for tears or pinholes. |

| Body | Chemical-resistant apron over a flame-resistant lab coat.[10][12] | Provides a barrier against splashes and spills. All clothing should be long-sleeved.[11] |

| Footwear | Closed-toe, chemical-resistant safety shoes.[7][9] | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[9] |

| Respiratory | Not required if work is conducted within a certified fume hood. For emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases is necessary.[7][13] | Engineering controls are the primary method for respiratory protection. |

Section 5: Standard Operating Procedures (SOPs)

SOP 5.1: Safe Storage

-

Procure the chemical in the smallest quantity necessary.

-

Inspect the container upon receipt for any damage.

-

Store the container in a tightly closed state in a designated, locked cabinet.[3][4]

-

The storage location must be dry, cool, and well-ventilated, separate from incompatible materials such as strong oxidizing agents, acids, and bases.[3][14]

-

Some suppliers recommend storing under an inert gas to prevent hydrolysis from atmospheric moisture.[4]

SOP 5.2: Weighing and Dispensing

-

Don all required PPE before entering the designated work area.

-

Perform all weighing and dispensing operations inside a chemical fume hood.

-

Use non-sparking tools for handling containers.[3]

-

Dispense the required amount into a tared, sealed container.

-

Immediately and tightly cap the primary container.

-

Clean any residual material from the spatula and weighing vessel using an appropriate quenching solvent (e.g., isopropanol) within the fume hood.

SOP 5.3: Use in a Reaction

-

Set up the reaction apparatus within a fume hood. Ensure all glassware is dry.

-

The addition of 3,5-dichloro-2,4-difluorobenzoyl fluoride to a reaction mixture should be done slowly and in a controlled manner, preferably via a syringe or dropping funnel, especially if the reaction is exothermic.

-

Maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry is sensitive to air or moisture.

-

Upon completion, the reaction should be quenched carefully using a protocol-specific procedure before workup.

SOP 5.4: Waste Management and Decontamination

-

All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.

-

Do not mix with incompatible waste streams.

-

Decontaminate all glassware and equipment that has been in contact with the chemical. A common method is to rinse with a suitable solvent (e.g., acetone), followed by a careful quench with a base solution (e.g., sodium bicarbonate) or an alcohol.

-

Dispose of all waste through your institution's environmental health and safety office in accordance with all local and national regulations.[3][4]

Section 6: Emergency Response Protocols

Immediate and correct response to an emergency is critical to mitigating injury.

SOP 6.1: Chemical Spill

-

Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.[7]

-

Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

-

Report: Contact your institution's emergency response line or environmental health and safety office.

-

Assess: Do not attempt to clean the spill unless you are trained and equipped to do so. For a small spill (<100 mL) within a fume hood, trained personnel may proceed.

-

Cleanup (Trained Personnel Only):

-

Don appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[3][14]

-

Decontaminate the area with a suitable solution.

-

SOP 6.2: Personnel Exposure The following diagram outlines the critical steps for responding to skin contact.

Caption: Emergency response workflow for skin exposure.

-

Skin Contact: Follow the workflow above. Seconds count. The 15-minute flush is critical to remove the bulk chemical.[15] The subsequent application of calcium gluconate gel is the specific first aid for hydrogen fluoride burns, as the calcium ions help to neutralize the fluoride ions that have penetrated the skin.[4][16][17]

-

Eye Contact: Immediately and continuously flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][15][16] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[4]

-

Inhalation: Remove the individual to fresh air immediately.[3][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so without endangering yourself). Call for immediate emergency medical help.[3][4]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Have them drink one or two glasses of water. Seek immediate medical attention.[4]

SOP 6.3: Fire Response

-

This material is not highly flammable, but ambient fire may liberate hazardous vapors like hydrogen fluoride and hydrogen chloride.[4][14]

-

For small fires, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.

-

Firefighters must wear self-contained breathing apparatus and full protective clothing to prevent contact with hazardous decomposition products.[4][7]

Section 7: References

-

CPAChem. (2022, September 9). Safety data sheet. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Bayer, T., et al. (2025, January 24). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. PMC. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]

-

Ogiwara, Y., et al. (2020, February 24). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics - ACS Publications. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

-

Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

IUCr Journals. (n.d.). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive. Retrieved from [Link]

-

Beilstein-Institut. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

-

Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of mechanism a, Control experiment: benzoyl fluoride.... Retrieved from [Link]

-

CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

ProQuest. (n.d.). Mechanisms of benzoyl halide reactions in aqueous solution. Retrieved from [Link]

-

Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

Tokyo University of Science. (2020, April 9). To make or to break: Novel reversible technique produces acyl fluoride using rare metal. Retrieved from [Link]

-

ACS Publications - Organic Letters. (2019, March 6). Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System. Retrieved from [Link]

Sources

- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. seton.co.uk [seton.co.uk]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. oshatrainingschool.com [oshatrainingschool.com]

- 11. sams-solutions.com [sams-solutions.com]

- 12. trimaco.com [trimaco.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 17. safety.fsu.edu [safety.fsu.edu]

3,5-Dichloro-2,4-difluorobenzoyl Fluoride: A Comprehensive Guide to Stability, Reactivity, and Synthetic Applications

Executive Summary

3,5-Dichloro-2,4-difluorobenzoyl fluoride (CAS: 101513-70-6) is a highly specialized polyhalogenated building block that has become indispensable in modern pharmaceutical chemistry and agrochemical development[1]. Characterized by a unique combination of chlorine and fluorine substituents on a benzoyl fluoride scaffold, this compound offers exceptional metabolic stability, lipophilicity modulation, and highly tunable reactivity[1]. Unlike traditional acyl chlorides, the acyl fluoride moiety provides a critical balance between hydrolytic stability and chemoselective reactivity, allowing researchers to execute complex synthetic workflows—such as late-stage functionalization and peptide coupling—without the premature degradation often associated with highly reactive electrophiles[2].

This technical whitepaper provides an in-depth analysis of the compound's structural stability, mechanistic reactivity profiles, and field-proven experimental protocols designed for drug development professionals.

Structural Architecture and Physicochemical Stability

The chemical behavior of 3,5-dichloro-2,4-difluorobenzoyl fluoride[3] is dictated by the synergistic electronic effects of its substituents. The core stability of the molecule is rooted in the thermodynamics of the acyl fluoride group.

The Acyl Fluoride Advantage

In traditional organic synthesis, acyl chlorides are the standard for nucleophilic acyl substitution. However, they are highly sensitive to moisture. 3,5-Dichloro-2,4-difluorobenzoyl fluoride replaces the C-Cl bond with a C-F bond. The carbon-fluorine bond is significantly stronger (approximately 116 kcal/mol) compared to the carbon-chlorine bond (approximately 81 kcal/mol)[2].

Furthermore, the fluorine atom possesses lone pairs that participate in strong resonance donation into the carbonyl π -system. This resonance partially counteracts the inductive electron-withdrawing effect of the highly electronegative fluorine, rendering the carbonyl carbon less electrophilic than its chloride counterpart[2]. Consequently, the activation energy required to break the C-F bond during the elimination step of a substitution reaction is higher, granting the compound remarkable thermal and hydrolytic stability[2].

Quantitative Data Summary

Table 1: Physicochemical and Toxicological Profile

| Parameter | Value / Description |

| IUPAC Name | 3,5-dichloro-2,4-difluorobenzoyl fluoride |

| CAS Registry Number | 101513-70-6 |

| Molecular Formula | C7HCl2F3O |

| Molecular Weight | 226.96 g/mol (approx.) |

| Acyl C-X Bond Energy | ~116 kcal/mol (C-F) vs. ~81 kcal/mol (C-Cl) |

| Oral Toxicity (LD50) | 269 mg/kg bw (male/female) |

| Primary Applications | Pharmaceutical APIs, Agrochemicals, Materials Science |

Data synthesized from ECHA CHEM[3], ECHEMI Safety Data Sheets[4], and BenchChem[2].

Mechanistic Reactivity Profiles

The utility of 3,5-dichloro-2,4-difluorobenzoyl fluoride lies in its dual reactivity: it can undergo Nucleophilic Acyl Substitution (NAS) at the carbonyl center and Nucleophilic Aromatic Substitution (SNAr) on the aromatic ring.

Chemoselective Nucleophilic Acyl Substitution (NAS)

Because of the hydrolytic stability of the acyl fluoride, the compound can be selectively reacted with nitrogen nucleophiles (amines) or oxygen nucleophiles (alcohols) even in the presence of trace moisture[2]. The reaction proceeds via a tetrahedral intermediate. The strong C-F bond slows the elimination step, preventing runaway side reactions and allowing for high-yielding, chemoselective amide bond formation[5].

Nucleophilic Acyl Substitution (NAS) pathway of 3,5-Dichloro-2,4-difluorobenzoyl fluoride.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly electron-deficient. The -COF group exerts a powerful electron-withdrawing effect via both induction and resonance, strongly activating the ortho (C2) and para (C4) positions for SNAr. The adjacent chlorine atoms at C3 and C5 further enhance the electrophilicity of the C4 position via inductive withdrawal. When treated with a soft nucleophile (e.g., a thiolate) under controlled cryogenic conditions, regioselective substitution at the C4 fluorine occurs via a stabilized Meisenheimer complex.

Nucleophilic Aromatic Substitution (SNAr) regioselectivity at the C4 position.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the experimental choices (e.g., temperature control, base selection) is explicitly detailed.

Protocol A: Chemoselective Amidation via Acyl Fluoride

Objective: Synthesize a complex amide without hydrolyzing the acyl fluoride precursor, leveraging the C-F bond's stability[2].

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 3,5-dichloro-2,4-difluorobenzoyl fluoride in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the highly corrosive hydrogen fluoride (HF) byproduct without competing with the primary amine for the electrophilic carbonyl carbon.

-

Nucleophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of the target primary amine dropwise over 10 minutes. Causality: Cooling mitigates the exothermic nature of the initial nucleophilic addition, preventing unwanted side reactions.

-

Reaction Propagation & Validation: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 8:2). The disappearance of the high-Rf acyl fluoride spot validates the consumption of the starting material.

-

Aqueous Quench: Once complete (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO3. Causality: Unlike acyl chlorides, unreacted acyl fluorides and the resulting amide products are hydrolytically stable enough to withstand an aqueous wash without degrading[5].

-

Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Controlled SNAr at the C4 Position

Objective: Selectively substitute the C4 fluorine atom while leaving the C2 fluorine and the acyl fluoride group intact.

-

Preparation: Dissolve 1.0 equivalent of 3,5-dichloro-2,4-difluorobenzoyl fluoride in anhydrous Tetrahydrofuran (THF) (0.1 M).

-

Cryogenic Control: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Strict cryogenic control is mandatory. At higher temperatures, the nucleophile may attack the C2 position or the carbonyl carbon (competing NAS). -78°C kinetically favors the highly activated C4 position.

-

Nucleophile Addition: Slowly add 1.0 equivalent of sodium thiolate (or alkoxide) via syringe pump over 30 minutes.

-

Validation: Stir at -78°C for 1 hour. Extract a micro-aliquot, quench in water/EtOAc, and analyze via LC-MS to confirm the formation of the mono-substituted Meisenheimer complex and subsequent aromatization.

-

Quench and Recovery: Quench the reaction at -78°C with a cold NH4Cl solution before allowing it to warm to room temperature. Extract with ethyl acetate, dry, and purify.

Handling, Storage, and Safety Parameters

Given its polyhalogenated nature and the presence of the acyl fluoride group, 3,5-dichloro-2,4-difluorobenzoyl fluoride requires stringent handling protocols:

-

Toxicity: The compound exhibits an oral LD50 of 269 mg/kg bw (male/female)[4]. It is harmful if swallowed and can cause severe skin and eye irritation.

-

Handling: Always handle in a well-ventilated fume hood. Avoid the formation of dust and aerosols. Wear chemical impermeable gloves and protective clothing[4].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. While it is more hydrolytically stable than an acyl chloride, prolonged exposure to ambient humidity will eventually lead to hydrolysis, releasing toxic and corrosive hydrogen fluoride (HF) gas[4]. Store away from incompatible materials such as strong bases and oxidizing agents.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2,4-difluorobenzoyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its specific halogen substitution pattern dictates its reactivity and the properties of the resulting products. A thorough understanding of its molecular structure is therefore paramount, and this is achieved through the application of various spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for 3,5-dichloro-2,4-difluorobenzoyl fluoride, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). By delving into the principles behind each technique and correlating them with the molecule's structure, this document serves as a practical reference for researchers in the field.

Molecular Structure and its Spectroscopic Implications

The structure of 3,5-dichloro-2,4-difluorobenzoyl fluoride, with its array of halogen substituents on a benzoyl fluoride core, gives rise to a unique and complex spectroscopic fingerprint. The interplay of electron-withdrawing effects from the chlorine and fluorine atoms, coupled with the acyl fluoride group, significantly influences the electronic environment of the aromatic ring and, consequently, its interaction with electromagnetic radiation.

Molecular Formula: C₇HCl₂F₃O[4]

Structure:

Caption: Molecular structure of 3,5-Dichloro-2,4-difluorobenzoyl fluoride.

Infrared (IR) Spectroscopy: Probing Functional Groups